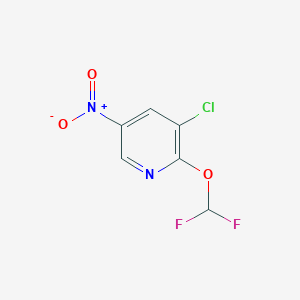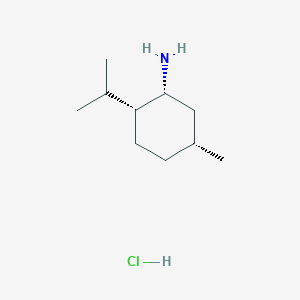![molecular formula C11H5Cl3FN5O3S B12941059 8-Chloro-N-(2,6-dichlorophenyl)-7-fluoro-5-hydroxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12941059.png)
8-Chloro-N-(2,6-dichlorophenyl)-7-fluoro-5-hydroxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-N-(2,6-dichlorophenyl)-7-fluoro-5-hydroxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide: is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is known for its potential applications in various fields, including agriculture, pharmaceuticals, and chemical research. Its unique structure, which includes chloro, fluoro, and hydroxy functional groups, makes it a subject of interest for scientists and researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-N-(2,6-dichlorophenyl)-7-fluoro-5-hydroxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the triazole ring: This step involves the cyclization of appropriate precursors to form the triazole ring.
Introduction of the sulfonamide group: This is achieved by reacting the triazole intermediate with sulfonyl chloride under basic conditions.
Hydroxylation: The hydroxy group is introduced through a hydroxylation reaction using suitable reagents like hydrogen peroxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory or antimicrobial agent. Its unique structure allows it to interact with biological targets in a specific manner.
Industry: In the agricultural industry, the compound is explored for its potential as a herbicide or pesticide. Its ability to disrupt specific biological pathways in plants makes it a valuable tool for crop protection.
Mecanismo De Acción
The mechanism of action of 8-Chloro-N-(2,6-dichlorophenyl)-7-fluoro-5-hydroxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic or pesticidal effects.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit enzymes involved in inflammation or microbial growth.
Receptor Binding: It can bind to specific receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Diclosulam: A related triazolopyrimidine herbicide used to control broadleaf weeds.
Florasulam: Another triazolopyrimidine herbicide with similar applications in agriculture.
Uniqueness: 8-Chloro-N-(2,6-dichlorophenyl)-7-fluoro-5-hydroxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide stands out due to its unique combination of functional groups, which provide it with distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H5Cl3FN5O3S |
|---|---|
Peso molecular |
412.6 g/mol |
Nombre IUPAC |
8-chloro-N-(2,6-dichlorophenyl)-7-fluoro-5-oxo-6H-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C11H5Cl3FN5O3S/c12-4-2-1-3-5(13)7(4)19-24(22,23)10-17-9-6(14)8(15)16-11(21)20(9)18-10/h1-3,19H,(H,16,21) |
Clave InChI |
WXSLTJBFISFBHN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)NS(=O)(=O)C2=NN3C(=N2)C(=C(NC3=O)F)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-1-(pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B12940981.png)

![8-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B12940986.png)



![Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-ethylphenoxy)methyl]-](/img/structure/B12941014.png)
![Spiro[[1,3]dioxolo[4,5-f]isoindole-5,1'-cyclopropan]-7(6H)-one](/img/structure/B12941018.png)


![2-[4-[4-[4-(2-hydroxyethyl)phenyl]phenyl]phenyl]ethanol](/img/structure/B12941036.png)

![N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-5-yl)phenyl)acetamide](/img/structure/B12941054.png)
